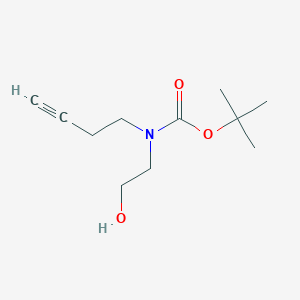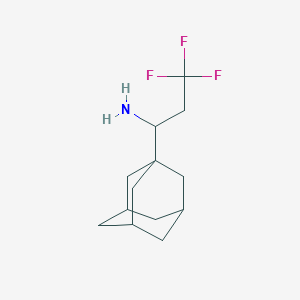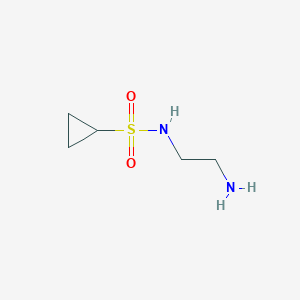![molecular formula C24H31N3O3S B13562340 N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide CAS No. 1007763-39-4](/img/structure/B13562340.png)
N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is a complex organic compound featuring an adamantane moiety, a quinazolinone core, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the adamantane group and the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide could be explored for its therapeutic potential. Its structural features may confer activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of advanced materials, such as polymers or coatings. Its unique properties can be leveraged to enhance the performance of these materials.
Wirkmechanismus
The mechanism of action of N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other adamantane derivatives and quinazolinone-based molecules. Examples include:
- N-(Adamantan-1-yl)-2-chloroacetamide
- N-(Adamantan-1-yl)amides
- Quinazolinone derivatives with various substituents
Uniqueness
N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is unique due to its combination of an adamantane moiety, a quinazolinone core, and a thioether linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1007763-39-4 |
|---|---|
Molekularformel |
C24H31N3O3S |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
N-(1-adamantyl)-2-[3-(3-hydroxypropyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C24H31N3O3S/c1-15(21(29)26-24-12-16-9-17(13-24)11-18(10-16)14-24)31-23-25-20-6-3-2-5-19(20)22(30)27(23)7-4-8-28/h2-3,5-6,15-18,28H,4,7-14H2,1H3,(H,26,29) |
InChI-Schlüssel |
WGMFNFOEGNCSFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)SC4=NC5=CC=CC=C5C(=O)N4CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


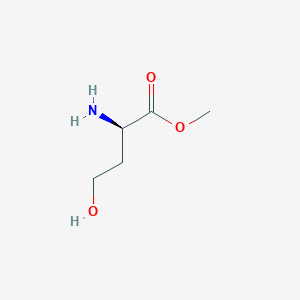
![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)
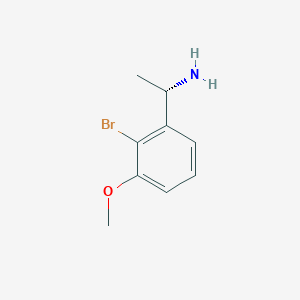
![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)
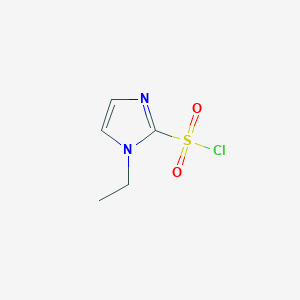
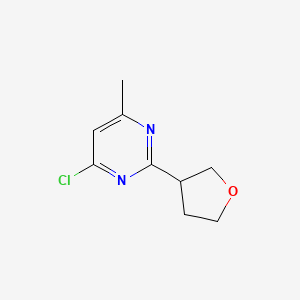
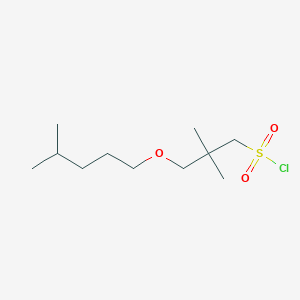
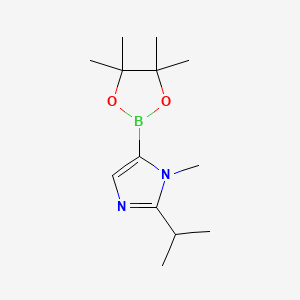
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)
